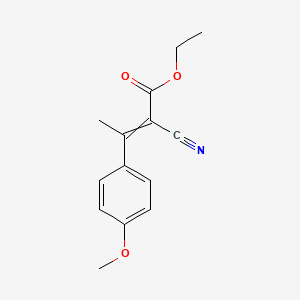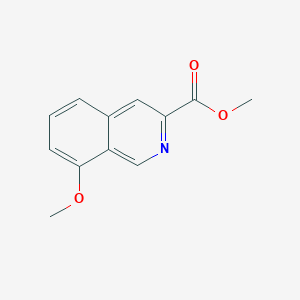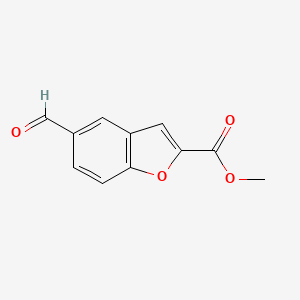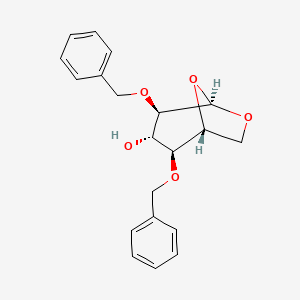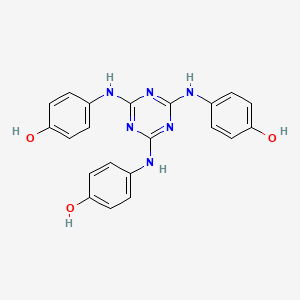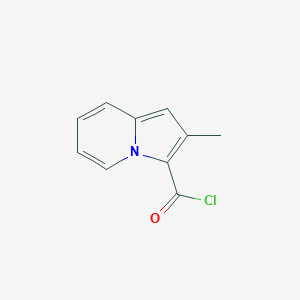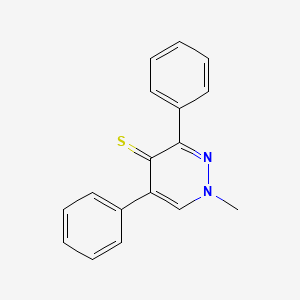
1-methyl-3,5-diphenylpyridazine-4(1H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-3,5-diphenylpyridazine-4(1H)-thione is a heterocyclic compound with a pyridazine ring structure. This compound is known for its potential pharmacological properties and has been studied for various applications in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 1-methyl-3,5-diphenylpyridazine-4(1H)-thione typically involves the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the pyridazine ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
1-methyl-3,5-diphenylpyridazine-4(1H)-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridazine ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and biological pathways.
Medicine: Research has indicated its potential use as an antileishmanial and antimalarial agent.
Industry: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-methyl-3,5-diphenylpyridazine-4(1H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets, leading to the desired pharmacological effects. The exact pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-methyl-3,5-diphenylpyridazine-4(1H)-thione include:
- 1-methyl-3,5-diphenyl-1H-pyrazole
- 1-methyl-3,5-diphenyl-1H-1,2,4-triazole These compounds share structural similarities but may differ in their pharmacological properties and applications. The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical reactions and applications.
Eigenschaften
CAS-Nummer |
59617-88-8 |
|---|---|
Molekularformel |
C17H14N2S |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
1-methyl-3,5-diphenylpyridazine-4-thione |
InChI |
InChI=1S/C17H14N2S/c1-19-12-15(13-8-4-2-5-9-13)17(20)16(18-19)14-10-6-3-7-11-14/h2-12H,1H3 |
InChI-Schlüssel |
ODATZDUCGMYWKG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C(=S)C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
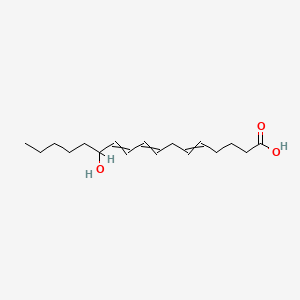
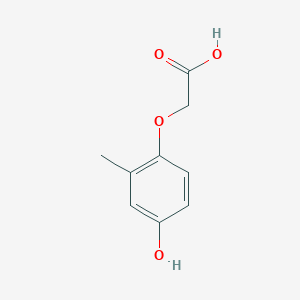
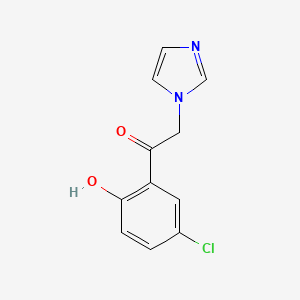
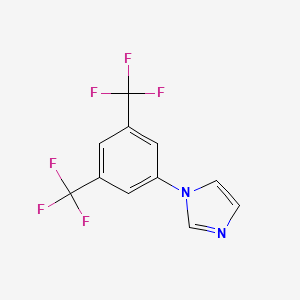
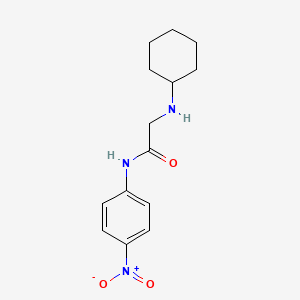
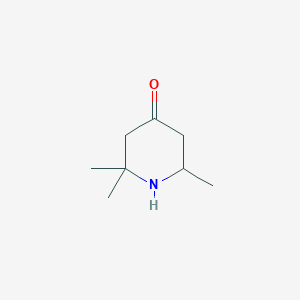
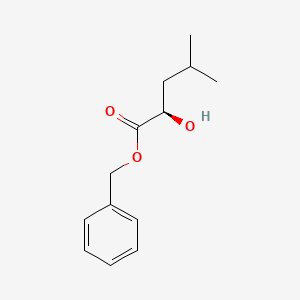
![3-(3-methylimidazo[4,5-b]pyridin-2-yl)propan-1-ol](/img/structure/B8705595.png)
